molecular formula C20H24N2O4 B12911426 1-(2-Nitrophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 63937-56-4

1-(2-Nitrophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12911426
CAS No.: 63937-56-4
M. Wt: 356.4 g/mol
InChI Key: GEYZYDGDYWJOGO-UHFFFAOYSA-N
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Description

1-(2-Nitrophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 2-nitrophenethyl substituent at the 1-position and methoxy groups at the 6- and 7-positions. THIQs are bioactive alkaloids with diverse pharmacological activities, including neuroleptic, cardioprotective, and local anesthetic effects .

Properties

CAS No.

63937-56-4

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-1-[2-(2-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-16(15)18(21)9-8-14-6-4-5-7-17(14)22(23)24/h4-7,12-13,18H,8-11H2,1-3H3

InChI Key

GEYZYDGDYWJOGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=CC=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

Preparation Methods

Alkylation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

The initial key step involves the alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a 2-nitrophenethyl halide derivative, typically 2-nitrophenethyl bromide. This reaction is generally performed under basic conditions to facilitate nucleophilic substitution.

  • Reagents and Conditions:

    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • 2-Nitrophenethyl bromide
    • Potassium carbonate as base
    • Solvent: Acetonitrile or dimethylformamide (DMF)
    • Temperature: Reflux or 70°C
    • Time: 12 to 18 hours
    • Atmosphere: Nitrogen to prevent oxidation
  • Procedure:
    The tetrahydroisoquinoline hydrochloride is suspended with potassium carbonate and 2-nitrophenethyl bromide in acetonitrile or DMF. The mixture is refluxed or heated at 70°C with stirring under nitrogen for 12–18 hours. After completion, the reaction mixture is cooled, methanol and water are added to precipitate the product, which is then filtered and dried under vacuum.

  • Outcome:
    This step yields 1-(2-nitrophenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a nitro-substituted intermediate.

Reduction of Nitro Group to Amino Group

The nitro group on the phenethyl moiety is reduced to an amino group to enable further functionalization.

  • Reagents and Conditions:

    • Zinc powder
    • Ammonium chloride (NH4Cl)
    • Solvent: 50% ethanol-water mixture
    • Temperature: Room temperature to reflux
    • Time: Several hours until completion
  • Procedure:
    The nitro-substituted intermediate is suspended in 50% ethanol with zinc powder and ammonium chloride. The mixture is stirred at room temperature or gently refluxed until the nitro group is fully reduced to the corresponding amine. The reaction progress is monitored by TLC or HPLC.

  • Outcome:
    The product is 1-(2-aminophenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate for further derivatization.

Methylation at the 2-Position of the Isoquinoline Ring

The 2-methyl substitution on the tetrahydroisoquinoline ring can be introduced via reductive alkylation or by starting from a 2-methyl-substituted tetrahydroisoquinoline precursor.

  • Method:

    • Starting from 2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • Alkylation with 2-nitrophenethyl bromide as above
    • Alternatively, methylation of the 2-position via formaldehyde and formic acid treatment (Eschweiler–Clarke type methylation) on the tetrahydroisoquinoline nitrogen or ring position.
  • Notes:
    The methylation step is critical to obtain the 2-methyl derivative. The literature reports yields around 50-60% for such methylation reactions under controlled conditions.

Purification and Crystallization

After synthesis, the crude product is purified by recrystallization or chromatographic methods.

  • Typical solvents:

    • Ethanol
    • Methanol
    • Water mixtures
    • Hexane for washing
  • Procedure:
    The crude solid is dissolved in hot ethanol or DMF, followed by slow addition of anti-solvents like water or hexane to induce crystallization. The solid is filtered, washed, and dried under vacuum at 40-50°C to yield the pure compound.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Alkylation 2-Nitrophenethyl bromide, K2CO3, CH3CN or DMF, reflux 1-(2-Nitrophenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 70-75% (reported)
2 Nitro reduction Zn powder, NH4Cl, 50% ethanol, room temp to reflux 1-(2-Aminophenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Quantitative to good yield
3 Methylation (if needed) Formaldehyde, formic acid, heat 2-Methyl derivative of tetrahydroisoquinoline ~50-60% yield
4 Purification Recrystallization from ethanol/water or DMF/hexane Pure 1-(2-Nitrophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline High purity after recrystallization

Detailed Research Findings

  • The alkylation step is sensitive to reaction time and temperature; prolonged heating ensures complete substitution but may cause side reactions.
  • The use of potassium carbonate as a base and anhydrous solvents improves yield and purity.
  • Reduction with zinc and ammonium chloride is a mild and effective method to convert nitro groups to amines without affecting other sensitive groups.
  • Methylation at the 2-position can be achieved either by starting from a methylated precursor or by post-synthetic modification using formaldehyde and formic acid.
  • Purification by recrystallization is preferred to avoid chromatographic losses and to obtain analytically pure material.
  • The overall synthetic route is scalable and has been reported with yields ranging from 50% to 75% depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its potential therapeutic effects in treating various neurological disorders. The isoquinoline structure is known for its ability to interact with neurotransmitter systems, particularly through modulation of NMDA (N-Methyl-D-Aspartate) receptors.

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline can exhibit neuroprotective properties. For instance, studies have shown that compounds similar to 1-(2-Nitrophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can act as antagonists at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting excessive glutamate signaling, these compounds may help protect neurons from damage caused by oxidative stress and inflammation .

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Alkylation Reactions : The methoxy groups can be leveraged for further functionalization.
  • Formation of Heterocycles : The isoquinoline framework can be modified to create other heterocyclic compounds with potential biological activities.

Study 1: Neuroprotective Mechanisms

A study published in the International Journal of Molecular Sciences investigated the neuroprotective mechanisms of tetrahydroisoquinoline derivatives. The researchers found that these compounds could significantly reduce neuronal apoptosis in models of oxidative stress. They attributed this effect to the inhibition of NMDA receptor-mediated excitotoxicity and the modulation of intracellular calcium levels .

Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing new derivatives of this compound. The synthesized compounds were evaluated for their binding affinity to serotonin receptors and their potential antidepressant effects. Results indicated that certain modifications enhanced receptor binding and improved behavioral outcomes in animal models .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential treatment for neurological disorders through NMDA receptor modulationNeuroprotective effects observed; reduction in excitotoxicity linked to glutamate signaling
Organic SynthesisIntermediate for synthesizing complex heterocyclic compoundsUseful for alkylation reactions and further functionalization
NeuropharmacologyInvestigation into serotonin receptor interactions and antidepressant potentialEnhanced binding affinity correlated with improved behavioral outcomes in preclinical studies

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-2-METHYL-1-(2-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may modulate signaling pathways by binding to receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Yield

  • Nitro Groups : Nitro-substituted precursors (e.g., 3′-nitrophenyl) require additional reduction steps, but final yields remain high (>90%).
  • Bulky Substituents : Alkyl or benzyl groups (e.g., in ) show variable yields (15–82%), with steric hindrance impacting efficiency .

Pharmacological Comparison with Analogous Compounds

Acute Toxicity (LD₅₀)

Substituents significantly influence toxicity. Key comparisons include:

Compound Substituent LD₅₀ (mg/kg) Toxicity Notes
3a (Parent) Phenyl 280 Highest toxicity in series
3e 3′-Br, 4′-OH 3850 13.75x safer than 3a
Amino Derivatives 3′-NH₂, 4′-NH₂ Not reported Reduced toxicity vs. nitro

The 2-nitrophenethyl group in the target compound may confer intermediate toxicity, as nitro groups are generally associated with higher toxicity than amino or hydroxyl substituents.

Local Anesthetic Activity

All tested 1-aryl-THIQs (1% concentration) surpassed lidocaine in duration of corneal anesthesia in rabbits. However, nitro or halogen substituents (e.g., 3r , 3n ) caused irritation, suggesting the 2-nitrophenethyl group may require formulation optimization to mitigate side effects .

Vasodilatory and Inotropic Effects

  • IC₅₀ (Vasodilation) : The THIQ core (1-aryl-6,7-dimethoxy) showed IC₅₀ = 41.6 μM against KCl-induced contractions, outperformed by conjugates like DHQ-11 (IC₅₀ = 23.7 μM) .
  • EC₅₀ (Inotropic Activity): The THIQ alkaloid (EC₅₀ = 14.6 μM) was less potent than DHQ-11 (EC₅₀ = 9.7 μM), highlighting the benefit of hybrid structures .

Structure–Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (NO₂, Br): Enhance receptor affinity but increase toxicity. For example, nitro groups improve binding to opioid or dopamine receptors .
  • Electron-Donating Groups (OH, NH₂) : Reduce toxicity and improve safety margins but may decrease potency .
  • Hybridization: Conjugates (e.g., DHQ-11) combine THIQ with flavonoids, enhancing both vasodilatory and inotropic activities .

Blood-Brain Barrier (BBB) Penetration

TIQ derivatives like 1-methyl-TIQ readily cross the BBB, with brain concentrations 4.5x higher than blood levels .

Data Tables for Key Comparisons

Table 1: Pharmacokinetic and Toxicity Profiles

Compound Substituent LD₅₀ (mg/kg) IC₅₀ (μM) EC₅₀ (μM) Notable Activity
3a Phenyl 280 High local anesthetic
3e 3′-Br, 4′-OH 3850 Low toxicity
DHQ-11 Flavonoid conjugate 23.7 9.7 Dual vasodilatory/inotropic
Alkaloid (F18) 1-aryl-6,7-dimethoxy 41.6 14.6 Moderate activity

Biological Activity

1-(2-Nitrophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (commonly referred to as the compound ) is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H24N2O4
  • Molecular Weight : 356.42 g/mol
  • CAS Number : 63937-57-5

The compound features a tetrahydroisoquinoline backbone with methoxy and nitrophenethyl substituents that may influence its biological activity.

Pharmacological Properties

Research indicates that compounds within the tetrahydroisoquinoline family exhibit various pharmacological effects including:

  • Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that derivatives of tetrahydroisoquinoline may have neuroprotective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce inflammation.

Case Studies and Research Findings

  • Neuroprotection : A study demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of apoptotic pathways and enhancement of cellular antioxidant defenses (Smith et al., 2020).
  • Antidepressant-like Effects : In animal models, certain isoquinoline derivatives have shown antidepressant-like effects. The mechanism involves the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine (Johnson et al., 2021).
  • Anticancer Activity : Preliminary studies have indicated that some tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest (Lee et al., 2019).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantProtects against oxidative stressSmith et al., 2020
NeuroprotectiveReduces neuronal apoptosisSmith et al., 2020
AntidepressantInhibits MAO, increases serotoninJohnson et al., 2021
AnticancerInduces apoptosis in cancer cellsLee et al., 2019

The biological activities of the compound are likely mediated through several mechanisms:

  • Antioxidant Mechanism : The methoxy groups may enhance electron donation capabilities, scavenging free radicals.
  • Neurotransmitter Modulation : By inhibiting MAO and potentially interacting with dopamine receptors, the compound may influence mood and cognitive functions.
  • Apoptotic Pathways : The compound may activate or inhibit specific signaling pathways involved in cell survival and death.

Q & A

Basic: What synthetic strategies are effective for preparing 1-substituted tetrahydroisoquinoline derivatives, and how do reaction conditions influence yields?

Synthesis of 1-substituted tetrahydroisoquinolines typically employs alkylation or benzylation reactions. For example, iodinated alkanes (e.g., 1-iodoethane, 1-iodopropane) or aryl halides (e.g., benzyl bromides) are used as alkylating agents in polar aprotic solvents like DCM or DMF. Stoichiometry significantly impacts yields: using 3 equivalents of 1-iodoethane achieved 76% yield for compound 30 , while 1 equivalent of 1-iodopropane yielded only 15% for 31 due to incomplete substitution . Optimization should balance reagent excess with purification challenges.

Basic: How is structural confirmation achieved for these derivatives?

Structural validation relies on 1H NMR and mass spectrometry . For instance, compound 30 (C₃₂H₃₉N₃O₅) showed a molecular ion peak at m/z 561.3 (M+H)⁺, matching theoretical values. NMR signals for methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.50–7.30 ppm) confirm regioselectivity and substitution patterns . High-resolution mass spectrometry (HRMS) is critical for distinguishing isomers, such as 6,7- vs. 7,8-dimethoxy regioisomers .

Basic: What in vivo models are used for preliminary anticonvulsant evaluation?

The DBA/2 mouse model of sound-induced seizures is standard for screening anticonvulsants. Compounds like 10c (a 1-aryl-6,7-dimethoxy derivative) showed potency exceeding talampanel (ED₅₀ = 2.1 mg/kg vs. 5.6 mg/kg) by delaying seizure onset and reducing mortality. Electrophysiological assays on AMPA receptor currents further validate noncompetitive antagonism .

Advanced: How do structural modifications impact AMPA receptor antagonism and selectivity?

Key SAR insights:

  • 1-Aryl substituents : Electron-withdrawing groups (e.g., 4′-methylphenyl in 6d ) enhance anticonvulsant activity by stabilizing receptor-ligand interactions.
  • 2-Methyl group : Critical for metabolic stability; removal reduces potency.
  • 6,7-Dimethoxy motif : Essential for binding to the noncompetitive site of AMPA receptors . Computational docking (e.g., Glide SP scoring) reveals hydrophobic interactions with Leu650 and Tyr450 residues .

Advanced: How can selectivity for ABC transporters (e.g., P-gp) be assessed?

Use multidrug resistance (MDR) reversal assays in cancer cell lines (e.g., MDCK-MDR1). Derivatives with a 6,7-dimethoxy-2-phenethyl scaffold showed >50-fold selectivity for P-gp over MRP1 or BCRP. Co-administration with doxorubicin in KB-V1 cells (P-gp-overexpressing) demonstrated chemosensitization (IC₅₀ reduction from 1.2 μM to 0.3 μM) .

Advanced: What computational approaches rationalize anticonvulsant SAR?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) map ligand interactions with AMPA receptor subunits. For 10c , hydrophobic interactions with Leu483 and hydrogen bonding to Glu402 explain its noncompetitive inhibition. Free energy perturbation (FEP) calculations predict binding affinities for novel analogs .

Advanced: How does stereochemistry influence biological activity?

The (R)-configuration at C1 in 1-(p-chlorophenethyl) derivatives correlates with analgesic potency. Configurational assignments via rotatory dispersion and correlation with (+)-calycotomine (a known (S)-configured reference) confirm stereochemical requirements for receptor binding . Enantiomeric resolution using chiral HPLC (e.g., Chiralpak AD-H) is recommended for purity assessment.

Advanced: What methodologies assess metabolic stability of ester/amide derivatives?

Plasma stability assays differentiate esters (prone to hydrolysis) from amides. For example, ester derivative 12a showed 90% degradation in human plasma after 24 hours, while amide 12b remained intact. LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed carboxylic acid) .

Advanced: How can contradictory data on locomotor activity be resolved?

In studies of 33 derivatives, some compounds increased locomotor activity in amphetamine-treated mice, while others suppressed it. Dose-response curves (0.1–50 mg/kg) and receptor profiling (e.g., dopamine D2 vs. serotonin 5-HT2A binding) clarify off-target effects. For example, 1-(4-fluorophenyl) derivatives showed D2 antagonism, explaining sedation at high doses .

Advanced: What protocols evaluate acute toxicity and neurobehavioral effects?

OECD Guideline 423 acute toxicity testing in mice (dose range 10–300 mg/kg) identifies LD₅₀ values. Neurobehavioral impact is assessed via open-field tests (distance traveled, rearing frequency) and rotarod performance. Compounds with LD₅₀ > 200 mg/kg and no motor impairment at ED₅₀ are prioritized .

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